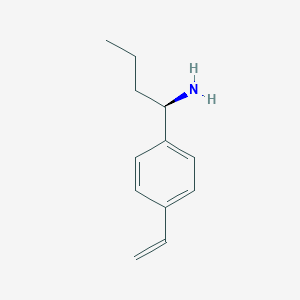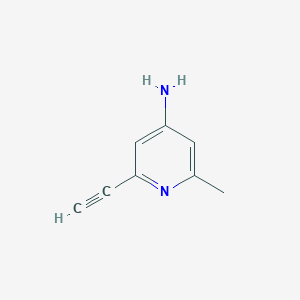
2-Ethynyl-6-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-6-methylpyridin-4-amine is an organic compound with a pyridine ring substituted with an ethynyl group at the 2-position, a methyl group at the 6-position, and an amino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-methylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine.
Bromination: The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) to form 2-bromo-6-methylpyridine.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide to introduce the ethynyl group.
Deprotection: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 2-ethynyl-6-methylpyridine.
Amination: Finally, the amino group is introduced at the 4-position through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-6-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-ethynyl-6-methylpyridine-4-carboxaldehyde.
Reduction: Formation of 2-ethynyl-6-methylpiperidine-4-amine.
Substitution: Formation of N-substituted derivatives such as N-alkyl or N-acyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-6-methylpyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-6-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the ethynyl group.
2-Ethynylpyridine: Lacks the methyl and amino groups.
6-Methylpyridin-4-amine: Lacks the ethynyl group.
Uniqueness
2-Ethynyl-6-methylpyridin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and the formation of novel derivatives through chemical modifications.
Eigenschaften
Molekularformel |
C8H8N2 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-ethynyl-6-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-8-5-7(9)4-6(2)10-8/h1,4-5H,2H3,(H2,9,10) |
InChI-Schlüssel |
AOVYOBIQOVCUPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



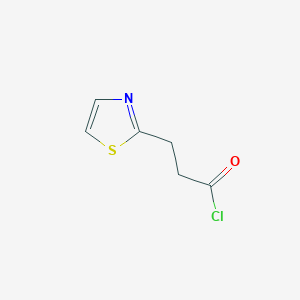

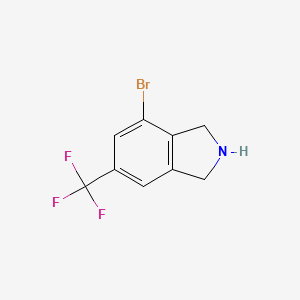
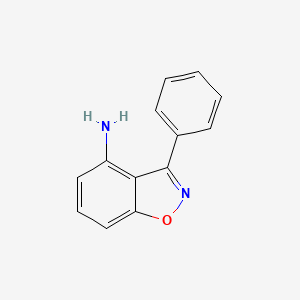

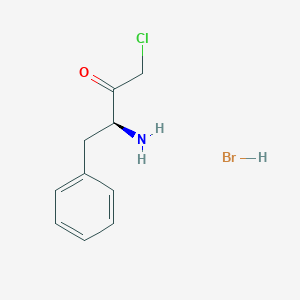
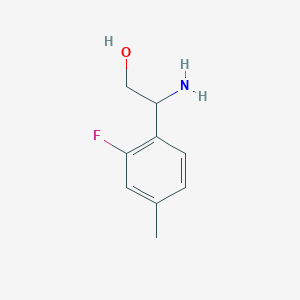
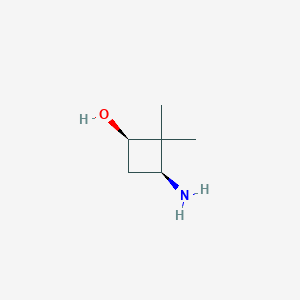
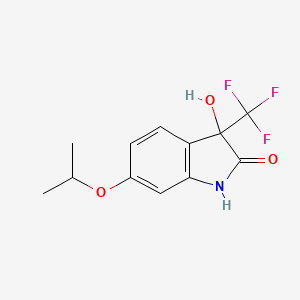
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
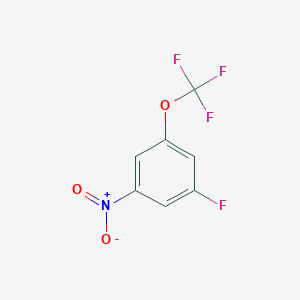
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
